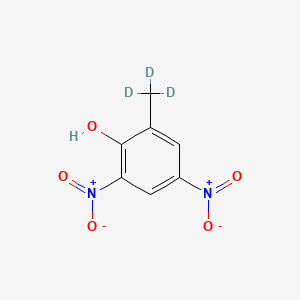

4,6-Dinitro-2-methyl-d3-phenol

Description

Significance of Deuterated Phenolic Compounds in Chemical Research

Deuterated phenolic compounds are essential tools in contemporary analytical chemistry and pharmaceutical research. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (B1214612), imparts a unique mass signature to the molecule without significantly altering its chemical properties. This characteristic is particularly advantageous in techniques like mass spectrometry, where the mass difference allows for clear differentiation between the labeled (deuterated) and unlabeled compounds. wikipedia.org This distinction is crucial for quantitative analysis, metabolic studies, and environmental monitoring, where precise measurement is paramount. clearsynth.comnih.gov The use of deuterated phenols enhances the accuracy and reliability of analytical methods by providing a robust internal standard that behaves similarly to the analyte of interest during sample preparation and analysis. nih.govresearchgate.net

Role of Stable Isotope Labeling in Advanced Analytical Techniques

Stable isotope labeling is a powerful technique that involves the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules. wikipedia.org This method is fundamental to a variety of advanced analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org In mass spectrometry, the mass difference between the light (unlabeled) and heavy (labeled) isotopes allows for the precise quantification of molecules in complex mixtures. washington.edu This approach, often referred to as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high accuracy and precision. clearsynth.com

Stable isotope labeling by amino acids in cell culture (SILAC) is a prominent example of this technique in proteomics, where it is used to detect differences in protein abundance between samples. wikipedia.org The use of deuterated standards, including polymers, is also critical in liquid chromatography-mass spectrometry (LC-MS) to enhance data reproducibility by mitigating matrix effects. resolvemass.ca This technique eliminates much of the bias that can be introduced when comparing peaks between different experiments, as data from all samples are collected within the same experiment. washington.edu

Overview of 4,6-Dinitro-2-methylphenol (DNOC) and its Deuterated Analog

4,6-Dinitro-o-cresol (B1670846) (DNOC), with the chemical formula CH₃C₆H₂(NO₂)₂OH, is a yellow, solid organic compound. wikipedia.org Historically, it was used as a pesticide, including as an insecticide and herbicide, but its use was banned in the United States in 1991 due to its high toxicity to humans. wikipedia.orgnih.gov It is slightly soluble in water and soluble in various organic solvents. wikipedia.orgnih.gov The majority of 2-methylphenol (o-cresol) is used in the production of novolak phenolic resins, and its conversion to DNOC was a notable application. nih.gov

The deuterated analog, 4,6-Dinitro-2-methyl-d3-phenol, is a stable isotope-labeled version of DNOC where the three hydrogen atoms of the methyl group are replaced with deuterium. lgcstandards.comlgcstandards.com This specific labeling makes it an ideal internal standard for the quantitative analysis of DNOC in various matrices. isotope.comcdnisotopes.com

Table 1: Chemical Properties of DNOC and its Deuterated Analog

| Property | 4,6-Dinitro-2-methylphenol (DNOC) | This compound |

| Synonyms | 2-Methyl-4,6-dinitrophenol, DNOC | DNOC D3 (methyl-D3) |

| CAS Number | 534-52-1 sigmaaldrich.com | 1219804-69-9 lgcstandards.com |

| Molecular Formula | C₇H₆N₂O₅ novachem.com.au | C₇H₃D₃N₂O₅ |

| Molecular Weight | 198.13 g/mol nih.gov | 201.15 g/mol cdnisotopes.com |

| Appearance | Yellow solid wikipedia.org | Not specified, likely similar to DNOC |

| Solubility in Water | 0.01% (20°C) wikipedia.org | Not specified |

This table provides a comparative overview of the key chemical properties of DNOC and its deuterated analog, highlighting the differences in molecular weight and CAS number.

Academic Research Scope and Objectives for this compound

The primary research application for this compound is its use as an internal standard in analytical chemistry. chemicalbook.com Its structural similarity and identical chemical behavior to the parent compound, DNOC, make it an excellent tool for correcting for analyte loss during sample preparation and for variations in instrument response. nih.govresearchgate.net

Key research objectives involving this compound include:

Method Development and Validation: Developing and validating robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the trace-level detection and quantification of DNOC in environmental samples (e.g., soil, water) and biological matrices. nih.gov

Environmental Monitoring: Conducting studies to monitor the presence and concentration of DNOC in the environment, given its persistence and historical use as a pesticide. chiron.no The use of the deuterated standard ensures the accuracy of these measurements.

Toxicological and Forensic Analysis: In toxicological studies, this compound can be used to accurately quantify DNOC exposure in biological samples.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dinitro-6-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVONLUNISGICL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-69-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Isotopic Incorporation Strategies for 4,6 Dinitro 2 Methyl D3 Phenol

Methodologies for Deuterium (B1214612) Introduction into Aromatic Methyl Groups

The foundational step in the synthesis is the preparation of the deuterated precursor, 2-(methyl-d3)-phenol (also known as deuterated o-cresol). The introduction of three deuterium atoms onto the methyl group of an aromatic ring can be achieved through several established methods, which can be broadly categorized into precursor deuteration techniques and catalytic approaches.

Precursor Compound Deuteration Techniques

These methods involve building the deuterated methyl group from a commercially available deuterated C1 source or through a hydrogen-deuterium exchange reaction on the precursor itself.

Stepwise Synthesis: A common strategy involves the use of a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated methanol (CD₃OD), to introduce the CD₃ group onto a suitable aromatic framework. nih.gov For instance, a synthetic route could involve the conversion of a precursor like 2-hydroxybenzaldehyde to 2-(hydroxymethyl)phenol, followed by conversion of the hydroxyl group to a good leaving group and subsequent nucleophilic substitution with a deuterated methyl source.

Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method leverages the increased acidity of protons on a carbon adjacent to an aromatic ring. nih.gov While more commonly applied to aryl methyl ketones, the methyl protons of 2-methylphenol can undergo exchange with a deuterium source like deuterium oxide (D₂O) under strong basic conditions and elevated temperatures. nih.govresearchgate.net The equilibrium nature of this reaction often requires multiple cycles or a large excess of the deuterium source to achieve high levels of incorporation. nih.gov

| Technique | Deuterium Source | General Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Stepwise Synthesis | CD₃I, CD₃OD | Builds the CD₃ group onto the molecule using a deuterated C1 reagent. nih.gov | High isotopic enrichment; Predictable and controlled incorporation. | Often requires a multi-step synthesis; More expensive reagents. |

| Base-Catalyzed HDX | D₂O, NaOD | Direct exchange of methyl protons with deuterium under basic conditions. nih.gov | Fewer synthetic steps; Uses a relatively inexpensive deuterium source (D₂O). | May require harsh conditions (high temp/pressure); Can be an equilibrium process requiring excess D₂O; Potential for side reactions. |

Catalytic Deuteration Approaches

Catalytic methods offer an efficient alternative for introducing deuterium, often under milder conditions. These processes typically involve a transition metal catalyst that facilitates the exchange of C-H bonds with C-D bonds.

Transition Metal-Catalyzed H/D Exchange: Catalysts based on metals such as palladium, nickel, or tantalum can activate the C-H bonds of the methyl group, enabling exchange with a deuterium source like D₂ gas or D₂O. rsc.orgacs.orglibretexts.org For example, nickel-containing molecular sieves have been shown to catalyze the exchange of toluene's methyl protons with deuterium. rsc.org

Deuteration in Supercritical D₂O: Using deuterium oxide under supercritical or pressurized hot conditions (200–450 °C) can facilitate the deuteration of aromatic compounds, including those with methyl groups like 2-methylnaphthalene. researchgate.netrsc.org The unique properties of water at these temperatures, such as its lower dielectric constant and higher ion product, can promote the exchange reaction, sometimes even without an additional catalyst. researchgate.net

Nitration Pathways for Deuterated 2-Methylphenol Precursors

Once 2-(methyl-d3)-phenol is synthesized, the next critical stage is the introduction of two nitro groups onto the aromatic ring at the 4- and 6-positions. This requires a regioselective approach that directs the electrophilic nitration to the desired carbons.

Regioselective Dinitration Strategies

The directing effects of the substituents on the 2-(methyl-d3)-phenol ring are key to achieving the correct isomer. Both the hydroxyl (-OH) and methyl (-CD₃) groups are ortho-, para-directing activators. This inherently favors electrophilic substitution at the C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group) positions.

Mixed Acid Nitration: The most common method for nitrating phenols is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated aromatic ring. masterorganicchemistry.com A two-stage nitration, similar to that used for producing dinitrotoluene, can be employed to control the reaction, first forming a mononitrated intermediate which is then subjected to a second nitration step. google.com

Disulfonation-Nitration Pathway: An alternative route to ensure high regioselectivity involves first sulfonating the 2-methylphenol precursor. wikipedia.org The sulfonic acid groups act as blocking groups, directing subsequent reactions. These groups can then be replaced by nitro groups upon treatment with nitric acid, yielding the desired 4,6-dinitro product. wikipedia.org

Optimization of Reaction Conditions for Isotopic Integrity

Controlling the reaction parameters is crucial to maximize the yield of the desired dinitro product and prevent the formation of by-products, such as trinitrated compounds or oxidation products. Importantly, the conditions must be selected to preserve the C-D bonds in the methyl group.

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low reaction temperature (e.g., 0-10 °C) is essential to control the rate of reaction, prevent over-nitration, and minimize side reactions.

Stoichiometry of Reagents: The molar ratio of the nitrating agent to the deuterated precursor must be carefully controlled. Using approximately two equivalents of the nitrating agent favors dinitration.

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or GC) to determine the optimal time to quench the reaction, thereby maximizing the yield of the desired product.

Maintaining Isotopic Integrity: The C-D bonds in the trideuteromethyl group are covalent and generally stable under nitrating conditions. Unlike labile O-D or N-D bonds, they are not prone to back-exchange with protons from the acidic medium. Therefore, the primary focus of optimization is on controlling the regioselectivity and extent of nitration rather than preventing isotopic loss.

Isotopic Purity Assessment in Synthetic Protocols

The final and critical step in the synthesis is to verify the isotopic enrichment and confirm the location of the deuterium atoms in the 4,6-Dinitro-2-methyl-d3-phenol molecule. This is accomplished using a combination of spectroscopic and spectrometric techniques. researchgate.net

Mass Spectrometry (MS): This is the primary technique for determining the level of isotopic enrichment. nih.gov High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio of the molecular ion. nih.gov The relative intensities of the ion peaks corresponding to the unlabeled compound (d₀) and the various deuterated isotopologues (d₁, d₂, d₃) are used to calculate the percentage of deuterium incorporation. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium labels. rsc.org In the ¹H NMR spectrum of the deuterated product, the signal corresponding to the methyl protons (typically a singlet around 2.3 ppm in the unlabeled compound) will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show a signal in the corresponding region, confirming that deuteration occurred specifically at the methyl group. nih.gov A combination of ¹H and ²H NMR can provide a very accurate determination of isotopic abundance. nih.gov

| Technique | Information Provided | Principle of Measurement | Key Advantages |

|---|---|---|---|

| Mass Spectrometry (MS/HR-MS) | Percentage of isotopic enrichment; Distribution of isotopologues (d₀, d₁, d₂, d₃). nih.govnih.gov | Separates ions based on their mass-to-charge ratio. The mass difference between H and D allows for quantification. | Highly sensitive; Provides direct measurement of isotopic distribution. nih.gov |

| ¹H NMR Spectroscopy | Confirms the absence of protons at the labeled site. rsc.org | Measures the signal from hydrogen nuclei. Deuterium substitution leads to the disappearance of the corresponding proton signal. | Confirms site of labeling; Routinely available. |

| ²H (Deuterium) NMR Spectroscopy | Confirms the presence and location of deuterium atoms. | Directly detects the signal from deuterium nuclei, confirming their presence and chemical environment. | Unambiguous confirmation of deuterium incorporation and location. |

Scale-Up Considerations for Research and Analytical Standard Production

Transitioning the synthesis of this compound from a laboratory benchtop procedure to a larger scale suitable for producing research quantities or certified analytical standards introduces significant challenges. These challenges primarily revolve around maintaining reaction control, ensuring product purity, and preserving the isotopic integrity of the deuterium label. Careful planning and process optimization are critical to achieving a robust and reproducible manufacturing process.

A primary concern in scaling up the production of this compound is managing the exothermic nature of the dual nitration of the cresol precursor. quora.com Phenolic compounds are highly activated towards electrophilic aromatic substitution, and their nitration can lead to rapid, uncontrolled reactions if not managed properly. quora.com What may be a manageable heat evolution in a small flask can become a significant safety hazard and a source of side-product formation in a larger reactor. The use of specialized reactors with high heat transfer capacity and precise temperature control is essential. Moreover, the rate of addition of the nitrating agent must be carefully controlled to prevent temperature spikes that could lead to undesired oxidation byproducts or a decrease in regioselectivity. corning.com

Purification strategies must also be adapted for larger quantities. While laboratory-scale synthesis might rely on techniques like column chromatography for purification, these methods are often impractical and costly for producing gram or kilogram quantities. Developing a scalable purification process, such as multi-step recrystallization, is crucial. The choice of solvents for recrystallization must be optimized to maximize the recovery of the desired product while efficiently removing impurities, including any isomeric dinitrocresol byproducts.

For the production of an analytical standard, achieving and certifying high chemical and isotopic purity is paramount. avantiresearch.comclearsynth.com The accuracy of quantitative analyses using this standard is directly dependent on its purity. avantiresearch.com This necessitates rigorous quality control at every stage of the manufacturing process. The isotopic purity of the final product must be high, with minimal presence of unlabeled (d0) or partially labeled (d1, d2) species, as these can interfere with mass spectrometry-based quantification methods. avantiresearch.com The deuterium label must also be placed in a position that is not susceptible to hydrogen-deuterium (H/D) exchange under typical experimental or storage conditions. acanthusresearch.com

The following table outlines a comparison of parameters and challenges between lab-scale synthesis and scaled-up production for an analytical standard.

Table 1: Comparison of Lab-Scale vs. Scale-Up Production Parameters

| Parameter | Lab-Scale Synthesis (mg scale) | Scale-Up Production (g to kg scale) | Key Considerations for Scale-Up |

|---|---|---|---|

| Batch Size | 10 - 500 mg | 10 g - 1 kg | Material handling, reactor volume, and downstream processing capacity. |

| Reaction Control | Manual addition, ice bath cooling. | Automated dosing pumps, jacketed reactor with precise temperature control. | Efficient heat dissipation to prevent thermal runaway and side reactions. corning.com |

| Purification Method | Preparative TLC, Column Chromatography. | Recrystallization, fractional distillation (of precursor). | Solvent selection, yield optimization, and scalability of the chosen method. |

| Typical Chemical Purity | >95% | >99.5% (for analytical standard) | Multiple purification steps and rigorous analytical testing (HPLC, GC-MS). |

| Typical Isotopic Purity | >98% | >99% D₃ | Sourcing high-purity deuterated starting material; avoiding H/D exchange. avantiresearch.comacanthusresearch.com |

| Process Time | Hours to 1 day | Days to weeks | Includes extended reaction times, multi-step purification, and comprehensive quality control. |

| Analytical Verification | ¹H NMR, LC-MS | qNMR, HRMS, Elemental Analysis, Karl Fischer Titration | Comprehensive characterization to certify the material as a reference standard. wikipedia.org |

Ultimately, the successful scale-up for the production of this compound as a research or analytical standard requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and analytical chemistry to overcome the inherent challenges.

Advanced Analytical Methodologies and Applications of 4,6 Dinitro 2 Methyl D3 Phenol

Role as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. The use of an isotopically labeled version of the analyte as an internal standard is considered the gold standard, especially in mass spectrometry-based methods. aptochem.comnih.gov 4,6-Dinitro-2-methyl-d3-phenol, being a stable isotope-labeled (SIL) version of DNOC, is an ideal internal standard for the quantification of this analyte. clearsynth.comlgcstandards.comlgcstandards.com The fundamental advantage of using a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte of interest, but is distinguishable by its mass. aptochem.comscispace.com

One of the most significant challenges in trace analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), is the "matrix effect". waters.comlongdom.org Matrix effects are caused by co-eluting compounds from the sample matrix (e.g., blood, urine, soil, water) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comtandfonline.com This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of the quantitative results. tandfonline.com

Because this compound has chemical properties that are virtually identical to the unlabeled DNOC, it co-elutes from the chromatography column at the same time. aptochem.comwaters.com Consequently, it is subjected to the same matrix effects as the analyte. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, these variations can be effectively normalized, thus compensating for the matrix-induced errors. clearsynth.comlongdom.org This normalization ensures that the calculated concentration of the analyte remains accurate even in complex and variable sample matrices. waters.comtandfonline.com

The use of this compound as an internal standard significantly enhances both the precision and accuracy of analytical measurements. clearsynth.comtexilajournal.com Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value.

By compensating for variations throughout the analytical process—including sample extraction, potential degradation, injection volume variability, and ionization efficiency—the internal standard minimizes random and systematic errors. aptochem.comscispace.com For example, if a portion of the sample is lost during preparation, an equivalent portion of the internal standard is also lost. The ratio of the analyte to the internal standard remains constant, allowing for an accurate calculation of the original concentration. texilajournal.com This corrective ability leads to improved method robustness and lower rejection rates for analytical runs, which is critical for method validation and routine analysis in fields like environmental monitoring and clinical toxicology. clearsynth.comaptochem.comscispace.com

Mass Spectrometry (MS)-Based Quantification

Mass spectrometry, coupled with chromatographic separation techniques, is the primary method for utilizing deuterated internal standards like this compound. clearsynth.com The mass difference between the deuterated standard and the native analyte allows the mass spectrometer to detect and quantify both compounds simultaneously and independently, even if they co-elute. aptochem.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile organic compounds, including phenols. epa.gov The unlabeled compound, 4,6-Dinitro-2-methylphenol (DNOC), is frequently analyzed using this method, often as part of environmental monitoring programs like the EPA Method 625.1. epa.govnemi.gov In such analyses, a deuterated analog like 4,6-Dinitro-2-methyl-d2-phenol or -d3-phenol is used as a surrogate or internal standard to ensure accurate quantification. manuallib.comepa.gov The compounds are typically separated on a capillary column and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) data. manuallib.com

Research Findings: A study on the GC-MS analysis of underivatized phenols demonstrated the use of retention time locking to provide confident identification of phenolic isomers. In this study, 2-methyl-4,6-dinitrophenol and its deuterated isotopologue were analyzed, highlighting the ability to separate and identify these compounds based on both retention time and mass-to-charge ratio. manuallib.com

Table 1: Exemplary GC-MS Retention Time Data for DNOC and its Deuterated Analog Data derived from a study on phenol (B47542) analysis using a DB-XLB column with a "High Resolution" method. manuallib.com

| Compound | CAS Number | Retention Time (minutes) | Key Identifying Ions (m/z) |

| 2-methyl-4,6-dinitrophenol-d2 | - | 17.235 | 199.9, 123, 107, 170 |

| 2-methyl-4,6-dinitrophenol | 534-52-1 | 17.245 | 197.9, 120.9, 104.95, 167.9 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly suited for the analysis of polar, thermally labile, or non-volatile compounds that are not easily analyzed by GC-MS without derivatization. longdom.orgnih.gov DNOC and its metabolites fall into this category. researchgate.net The use of this compound as an internal standard in LC-MS/MS methods follows the same principles as in GC-MS, providing correction for matrix effects and other variations. oup.com The technique offers high sensitivity and selectivity due to the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov

Research Findings: While specific studies focusing solely on this compound are not widespread, numerous studies on analogous phenolic compounds demonstrate the utility of this approach. For instance, an LC-MS-MS method for the analysis of 2,4-dinitrophenol (B41442) (DNP) in biological fluids utilized a deuterated DNP-d3 internal standard to accurately quantify the parent compound and its metabolites in postmortem samples. oup.com Similarly, methods for other phenolic compounds rely on their corresponding deuterated standards to achieve reliable quantification in complex matrices like rat plasma. nih.gov These applications directly translate to the use of this compound for DNOC analysis. researchgate.neteurl-pesticides.eu

Table 2: Representative LC-MS/MS Parameters for Phenolic Compound Analysis Parameters are illustrative and based on methods for similar analytes. nih.govoup.com

| Parameter | Setting |

| Chromatography Column | C8 or C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition (Analyte) | For DNOC (m/z 197): 197 → 105, 197 → 167 |

| Example MRM Transition (IS) | For this compound (m/z 200/201): 200/201 → [product ions] |

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides measurements of the highest metrological quality, often considered a primary ratio method. osti.govup.ac.za The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown quantity of the native analyte (DNOC). osti.govwikipedia.org

After the spike is added, it is thoroughly mixed with the sample to ensure isotopic equilibration. up.ac.zarsc.org The sample is then processed, and the mass spectrometer is used to measure the altered isotopic ratio of the mixture (i.e., the ratio of the native analyte to the labeled standard). osti.govbritannica.com Because the amount of the added spike, its isotopic enrichment, and the natural isotopic abundance of the element are all known, the initial amount of the analyte in the sample can be calculated with exceptional accuracy. wikipedia.orgrsc.org A key advantage of IDMS is that a complete recovery of the analyte from the sample matrix is not necessary for accurate quantification, as the measurement is based on the isotope ratio of the recovered mixture. up.ac.za This makes IDMS particularly powerful for certifying reference materials and for high-accuracy analyses in complex samples where analyte recovery can be variable. wikipedia.org

Selective Ion Monitoring (SIM) for Deuterated Analogs

In mass spectrometry (MS), particularly when coupled with gas chromatography (GC), Selective Ion Monitoring (SIM) is a powerful technique used to enhance sensitivity and selectivity for specific analytes. Instead of scanning a full range of mass-to-charge ratios (m/z), the mass spectrometer is programmed to detect only a few specific ions characteristic of the target compound. When analyzing deuterated analogs like this compound, SIM mode is instrumental.

The use of a deuterated standard, which has a slightly higher molecular weight than its non-labeled counterpart (the analyte), allows it to be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior. For instance, 4,6-Dinitro-2-methylphenol-d2 is listed as a less sensitive analyte in certain environmental analysis methods where SIM is employed. epa.gov In a typical GC-MS analysis, specific ions are chosen for both the native analyte and its deuterated analog. The instrument monitors these selected ions, resulting in cleaner chromatograms with reduced background noise, which is essential for detection at trace levels. sigmaaldrich.com The ratio of the response of the native analyte to the deuterated internal standard is used for accurate quantification, correcting for any sample loss during preparation or injection.

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Mode | Selective Ion Monitoring (SIM) |

| Application | Increases sensitivity and selectivity by monitoring specific, characteristic ions of the analyte and its deuterated standard. |

| Advantage | Reduces chemical noise, improves signal-to-noise ratio, and allows for accurate quantification in complex matrices. sigmaaldrich.com |

| Example Ion Selection | Monitoring specific m/z values for both the target analyte (e.g., 4,6-Dinitro-2-methylphenol) and the deuterated internal standard (this compound). |

Ultra-Fast Polarity Switching and Scanning Speeds for Complex Matrices

Modern mass spectrometers are often equipped with ultra-fast polarity switching capabilities, a feature that is highly advantageous for analyzing complex matrices containing a wide variety of compounds. gcms.cz Analytes can ionize to form either positive or negative ions depending on their chemical structure and the ionization source conditions. researchgate.net Compounds like dinitrophenols can be detected in negative ion mode due to their acidic nature.

Ultra-fast polarity switching allows the mass spectrometer to rapidly alternate between positive and negative detection modes within a single analytical run, often in milliseconds (e.g., 10-15 ms). gcms.czresearchgate.net This enables the comprehensive screening of diverse compounds in one injection, significantly increasing throughput. The high-speed data acquisition ensures that sufficient data points are collected across each chromatographic peak, even for very narrow peaks generated by ultra-high-performance liquid chromatography (UHPLC) systems. This technology, combined with improved ion optics, enhances sensitivity and expands the potential applications of LC-MS/MS for complex sample analysis. gcms.cz

| Technology Feature | Advantage in Complex Matrix Analysis |

| Ultra-Fast Polarity Switching | Allows for the detection of both positive and negative ionizing compounds in a single run, increasing analytical scope and sample throughput. gcms.cz |

| Fast Scanning Speeds | Enables compatibility with fast chromatography (UHPLC), ensuring accurate peak definition and quantification for numerous analytes simultaneously. |

| Improved Ion Optics | Increases sensitivity by enhancing ion focusing and minimizing ion loss, crucial for detecting trace-level contaminants. gcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. researchgate.net It is particularly vital in the characterization of isotopically labeled compounds, providing definitive information on the location and extent of labeling. chemrxiv.org For deuterated compounds, NMR confirms the success of the synthesis and the purity of the final product.

Advanced NMR Techniques for Structural Elucidation (Focus on D-labeling)

The structural confirmation of this compound relies heavily on NMR spectroscopy. Deuterium (B1214612) (D or ²H) is NMR-inactive under the conditions used for proton (¹H) NMR. Therefore, in the ¹H-NMR spectrum of a successfully deuterated compound, the signal corresponding to the protons that have been replaced by deuterium will be absent.

For this compound, the deuterium atoms are on the methyl group. lgcstandards.comlgcstandards.com Its ¹H-NMR spectrum would show signals for the aromatic protons and the hydroxyl proton, but the characteristic singlet for the methyl group protons (found in the non-labeled analog) would be missing. chemrxiv.org Furthermore, ¹³C-NMR spectroscopy provides complementary information. The carbon atom attached to deuterium atoms exhibits a characteristic multiplet signal due to C-D coupling and is shifted slightly upfield compared to a carbon attached to protons. These spectral features provide conclusive evidence of the position and completeness of the deuterium labeling. chemrxiv.org

Quantification by NMR using Deuterated Standards

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of substances without needing a specific standard for each analyte. fujifilm.com The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com By comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material (internal standard) of known purity and weight, the concentration or purity of the analyte can be precisely calculated. sigmaaldrich.com

Deuterated compounds like this compound are not typically used as the primary standard for qNMR quantification themselves, as their proton signals are absent. Instead, they are invaluable as internal standards for quantifying their non-deuterated analogs using other methods like GC-MS or LC-MS. In a qNMR experiment to determine the purity of a 4,6-Dinitro-2-methylphenol sample, a different, stable, non-interfering compound (e.g., maleic acid, dimethyl sulfone) would be chosen as the internal standard. sigmaaldrich.comnih.gov The selection of a suitable internal standard is crucial and depends on its solubility in the chosen deuterated solvent and the absence of signal overlap with the analyte. nih.gov

Method Validation and Quality Control in Analytical Research

The validation of any analytical method is essential to ensure that the results are reliable, reproducible, and fit for purpose. This process involves evaluating several key parameters, including the limits of detection and quantification.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Deuterated Analogs

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. reddit.com These values are not intrinsic properties of a compound but are dependent on the entire analytical method, including the instrument, matrix, and sample preparation procedure. europa.eu

LOD and LOQ can be determined experimentally, often based on the signal-to-noise ratio (S/N) of the measurement (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of a calibration curve. sepscience.com For methods analyzing dinitrophenols, reported detection limits vary widely with the technique used.

An EPA method using GC-ECD for 4,6-dinitro-o-cresol (B1670846) in water reported a detection limit of 16 µg/L. nih.gov

A method using solid-phase microextraction (SPME) followed by GC-MS achieved detection limits of 0.16-2.3 µg/L for related phenolic compounds. researchgate.net

A fluorescence-based method for 2,4-dinitrophenol reported an LOD of 15.78 nM. scielo.br

When a deuterated analog like this compound is used as an internal standard, the method's LOD and LOQ refer to the non-labeled analyte being quantified. The concentration of the internal standard is kept constant and well above its own detection limit to ensure a stable and reliable signal for quantification.

| Parameter | Definition | Common Estimation Method |

| LOD (Limit of Detection) | The lowest analyte concentration that can be reliably detected and distinguished from a blank. reddit.com | Signal-to-Noise Ratio ≥ 3; or 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve). sepscience.com |

| LOQ (Limit of Quantification) | The lowest analyte concentration that can be determined with acceptable precision and accuracy. reddit.com | Signal-to-Noise Ratio ≥ 10; or 10 * (Standard Deviation of Blank / Slope of Calibration Curve). sepscience.com |

Inter-laboratory Comparison Studies for Deuterated Standards

Inter-laboratory comparison studies, also known as proficiency tests, are crucial for assessing the competence of laboratories and the comparability of analytical results among different facilities. researchgate.netiaea.org In these studies, identical samples are distributed to multiple laboratories, and the results are collated and statistically analyzed to determine the level of agreement.

An inter-laboratory study on the analysis of chlorophenols in fish and related materials demonstrated that the inter-laboratory medians for pentachlorophenol (B1679276) (PCP) and 2,3,4,6-tetrachlorophenol (B30399) were within 20% of the values determined by the quality control laboratory. publications.gc.ca However, the results for trichlorophenols showed greater variability, which was attributed to their lower concentrations in the samples. publications.gc.ca This highlights a common challenge in inter-laboratory studies, where lower analyte concentrations can lead to higher relative variability between laboratories.

Another inter-laboratory trial focused on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples. researchgate.net The study involved 14 laboratories from four countries and found that the recovery rates, a measure of accuracy, ranged from 98.0% to 144.1% for surface water and from 95.4% to 108.6% for wastewater. researchgate.net The use of isotope-labeled internal standards, such as this compound, was noted as a key factor in achieving precise and accurate quantification. researchgate.net

The results from these inter-laboratory studies underscore the importance of standardized methods and the use of appropriate internal standards, like this compound, to minimize inter-laboratory variability and ensure the comparability of data.

The following table provides a hypothetical example of what inter-laboratory comparison data for a deuterated phenol standard might look like, based on typical results from proficiency tests.

| Laboratory | Reported Concentration (µg/L) | Z-Score* |

| 1 | 5.2 | 0.4 |

| 2 | 4.8 | -0.8 |

| 3 | 5.5 | 1.0 |

| 4 | 4.5 | -1.6 |

| 5 | 5.0 | 0.0 |

| Assigned Value | 5.0 | N/A |

| Standard Deviation for Proficiency Assessment | 0.5 | N/A |

*A Z-score between -2 and 2 is generally considered satisfactory.

Environmental Fate and Transformation Studies Utilizing 4,6 Dinitro 2 Methyl D3 Phenol As a Tracer

Isotopic Tracer Techniques in Environmental Science

Isotopic tracer techniques are a powerful method for understanding the fate of chemicals in the environment. By introducing a compound labeled with a stable isotope, such as deuterium (B1214612) (²H), researchers can distinguish the tracer from the naturally occurring unlabeled compound. This allows for precise tracking and quantification of the compound and its breakdown products, even in complex environmental matrices. researchgate.net Compound-specific isotope analysis (CSIA) is one such technique that measures changes in the isotopic ratios of a contaminant to determine its source and the extent of its degradation. researchgate.net This approach is based on the principle that during a chemical or biological reaction, molecules with lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic composition of the remaining contaminant. researchgate.net

Tracing Parent Compound and Metabolite Pathways

The use of 4,6-Dinitro-2-methyl-d3-phenol enables the precise tracing of the parent compound, DNOC, and its various metabolites in the environment. For example, in studies of 2,4-dinitroanisole (B92663) (DNAN), a related dinitrophenol compound, stable-isotope labeled DNAN was used to confirm the formation of ten different phase II metabolites in Arabidopsis plants. researchgate.net This demonstrates the utility of isotopic labeling in identifying and confirming the structures of metabolites formed through biological processes. researchgate.net The distinct mass of the deuterated tracer allows for its unambiguous identification using techniques like mass spectrometry, even at very low concentrations. This is crucial for understanding the complete metabolic pathway and identifying any persistent or potentially toxic intermediate products.

The degradation of dinitrophenols can proceed through various initial steps, including the reduction of a nitro group or the removal of a nitro group. ethz.ch For instance, the degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) can lead to the formation of metabolites like 4,6-dinitrohexanoate. nih.gov By using a deuterated analog like this compound, researchers can definitively track the transformation of the initial molecule into such metabolites, providing clear evidence of the operative degradation pathways in a given environmental setting.

Elucidation of Environmental Attenuation Processes

Isotopic tracers are instrumental in elucidating the various attenuation processes that reduce the concentration of contaminants in the environment. These processes include biodegradation, sorption to soil particles, and chemical transformation. A field study investigating the herbicide DNOC in a sandy aquifer used a bromide tracer alongside the herbicide to assess its movement and degradation. nih.gov The results showed significant and spatially variable sorption of DNOC, which was influenced by soil pH. nih.gov The study also revealed that the degradation of DNOC in the aquifer was slow and varied depending on the location. nih.gov

The use of a deuterated tracer like this compound in similar studies would provide a more direct and accurate measure of degradation, distinguishing it from other attenuation processes like sorption. By comparing the concentration of the deuterated tracer to that of a conservative tracer (one that does not degrade or sorb), the extent of biodegradation can be more precisely quantified. This information is vital for developing and validating models of contaminant transport and fate, and for assessing the potential for natural attenuation to remediate contaminated sites. nih.gov

Biodegradation Pathway Elucidation with Deuterated Analogs

Understanding how microorganisms break down pollutants is a key focus of environmental science. Deuterated analogs like this compound serve as powerful tools to unravel the intricate pathways of biodegradation. By introducing the labeled compound into a microbial culture or a contaminated environment, scientists can follow the deuterium label as it is incorporated into various breakdown products, thereby mapping the metabolic sequence.

Aerobic Degradation Mechanisms of Dinitrophenols

Under aerobic conditions, the biodegradation of dinitrophenols often involves initial oxidative attacks. For some dinitrotoluenes, the degradation pathway is initiated by a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, leading to the release of a nitrite (B80452) group. nih.gov In the case of 2,4-DNP, some bacterial strains, such as Rhodococcus species, can utilize it as a sole source of carbon, nitrogen, and energy. hibiscuspublisher.com The degradation can proceed through the formation of intermediates like 4-nitrophenol (B140041) and benzoquinone. hibiscuspublisher.com

Another aerobic degradation pathway for nitrophenols involves a two-component enzyme system that uses NADPH and coenzyme F420 to transfer a hydride ion to the aromatic ring. nih.gov This initial reductive step has been observed in the degradation of 2,4,6-trinitrophenol (picric acid) and 2,4-DNP by Nocardioides simplex. nih.gov The use of this compound in such studies would allow for the precise tracking of the deuterium atoms through these complex enzymatic reactions, confirming the proposed mechanisms.

| Organism | Degradation Pathway/Key Enzymes | Metabolites |

| Burkholderia sp. strain DNT | Oxidative pathway, Dioxygenase | 4-methyl-5-nitrocatechol |

| Nocardioides simplex FJ2-1A | Hydride transfer from NADPH via Coenzyme F420 | Hydride Meisenheimer complex |

| Rhodococcus imtechensis RKJ300 | Hydride Meisenheimer complex formation | 2,4-dinitrocyclohexane, 4,6-dinitrohexanoate |

| Phanerochaete chrysosporium | Ligninases, oxidases | Not specified |

Anaerobic Transformation Pathways

In the absence of oxygen, the transformation of dinitrophenols typically begins with the reduction of the nitro groups to amino groups. hibiscuspublisher.com For example, the anaerobic transformation of 2,4-dinitroanisole (DNAN) leads to the formation of 2-methoxy-5-nitroaniline (B165355) and subsequently 2,4-diaminoanisole. researchgate.net These reduced intermediates can then undergo further reactions, such as polymerization. researchgate.net

Studies using upflow anaerobic sludge blanket (UASB) reactors have demonstrated the successful degradation of several nitrophenols, including 2,4-DNP, through detoxification, transformation, and eventual breakdown. hibiscuspublisher.com Methanogenic bacteria have also been shown to transform dinitroaromatic compounds. hibiscuspublisher.com The application of this compound in anaerobic studies would be crucial to follow the fate of the methyl group and the aromatic ring during these reductive transformations, providing a clearer picture of the complete degradation pathway.

| Condition | Organism/System | Observed Transformation | Key Metabolites |

| Anaerobic | Methanogenic Bacteria | Transformation of dinitroaromatic compounds | Not specified in detail |

| Anaerobic | Upflow Anaerobic Sludge Blanket (UASB) | Detoxification and degradation of 2,4-DNP | Not specified in detail |

| Anaerobic | Clostridium bifermentans KMR-1 | Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) | Not specified |

| Anaerobic | Anaerobic Fluidized-Bed Bioreactors | Transformation of 2,4-dinitroanisole (DNAN) | 2-methoxy-5-nitroaniline, 2,4-diaminoanisole |

Microbial Adaptation and Enzyme Systems in Deuterated Substrate Metabolism

Microorganisms can adapt to utilize novel or xenobiotic compounds as sources of carbon and energy. This adaptation often involves the induction or evolution of specific enzyme systems. Research on the degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) showed that bacteria capable of using it as a sole carbon, nitrogen, and energy source could be isolated. nih.gov The genes responsible for this degradation pathway were suggested to be located on a plasmid, as the degradation ability could be lost after multiple generations on a non-selective medium. nih.gov

The introduction of a deuterated substrate like this compound can be used to study these adaptive processes. For instance, it can help investigate if the deuterium label affects the rate of enzymatic reactions (a phenomenon known as the kinetic isotope effect). This can provide insights into the rate-limiting steps of the degradation pathway and the mechanisms of the enzymes involved. Furthermore, studies have shown that exposure to dinitrophenols can alter the cell surface properties of bacteria, which in turn can affect their adhesion to surfaces, a crucial aspect of biofilm formation and bioremediation. nih.gov Using a deuterated analog would allow for the simultaneous tracking of the compound's fate and its effect on microbial physiology and community dynamics.

Isotopic Fractionation as a Biodegradation Indicator

Compound-Specific Isotope Analysis (CSIA) is a robust method for assessing the in-situ degradation of contaminants. eawag.chdtic.mil This technique measures the change in the stable isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) of a contaminant as it undergoes transformation. dtic.mil During biodegradation, microorganisms often preferentially cleave bonds involving lighter isotopes (e.g., C-H) over those with heavier isotopes (e.g., C-D), a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This leads to the residual, undegraded contaminant pool becoming progressively enriched in the heavier isotope. weebly.com

By using this compound as a tracer, researchers can monitor its isotopic signature relative to the unlabeled DNOC to track biodegradation. The extent of degradation can be quantified by applying a Rayleigh distillation model, which relates the change in isotopic composition to the fraction of contaminant remaining. weebly.com

Studies on structurally similar nitroaromatic compounds have demonstrated the power of this approach. For instance, research on 2,4,6-trinitrotoluene (B92697) (TNT) and dinitrotoluene (DNT) isomers has shown that different degradation pathways (e.g., reduction of the nitro group versus oxidation of the methyl group) result in distinct isotopic fractionation patterns for carbon, nitrogen, and hydrogen. nih.gov This allows scientists not only to confirm that biodegradation is occurring but also to elucidate the specific biochemical pathways involved. nih.gov For example, significant fractionation of hydrogen isotopes (Δδ²H) in conjunction with carbon (Δδ¹³C) helped distinguish between dioxygenation, reduction, and CH₃-group oxidation pathways for DNT isomers in subsurface materials. nih.gov While specific enrichment factors for DNOC are not widely published, data from analogous compounds provide valuable insight.

Table 1: Isotopic Enrichment Factors (ε) for Biodegradation of Nitroaromatic Compounds This table presents examples of isotope enrichment factors from studies on compounds structurally related to DNOC, illustrating how different degradation pathways yield distinct isotopic signatures. A more negative ε value indicates a larger isotope effect.

| Compound | Degradation Pathway | Isotope | Enrichment Factor (ε) [‰] | Reference |

| 2,4-Dinitroanisole (DNAN) | Alkaline Hydrolysis | ¹³C | -7.54 ± 0.24 | researchgate.net |

| 2,4-Dinitroanisole (DNAN) | Alkaline Hydrolysis | ¹⁵N | -2.76 ± 0.12 | researchgate.net |

| 2,4-Dinitroanisole (DNAN) | Enzymatic O-demethylation | ¹³C | -26.3 ± 4.8 (ε ≈ -27) | eawag.ch |

| 2,4-Dinitroanisole (DNAN) | Enzymatic O-demethylation | ¹⁵N | -3.2 ± 0.3 (ε ≈ -3.2) | eawag.ch |

| Trichloroethylene (TCE) | Anaerobic Biodegradation | ¹³C | -7.1 (α = 0.9929) | weebly.com |

Phototransformation and Photodegradation Mechanisms

Photodegradation is a key environmental fate process for many aromatic compounds, including dinitrophenols. This process can occur directly, when the pollutant molecule itself absorbs light, or indirectly, through reactions with photochemically produced reactive species. researchgate.netnih.gov

Direct photolysis occurs when a molecule absorbs photons of sufficient energy (typically UV light from sunlight) to become electronically excited, leading to bond cleavage or molecular rearrangement. researchgate.netescholarship.org For DNOC, the aromatic ring and nitro groups are the primary chromophores that absorb environmental UV radiation. epa.gov Studies on 2,4-dinitrophenol (2,4-DNP) show that direct photolysis in aqueous solutions is a relevant, albeit sometimes slow, degradation pathway. unito.itunito.it The quantum yield (a measure of the efficiency of the photochemical process) for 2,4-DNP has been found to be pH-dependent, with the undissociated phenol (B47542) form being more photoreactive than the phenolate (B1203915) anion. unito.itunito.it

Using this compound allows researchers to probe the mechanism of direct photolysis. If the C-D bonds of the methyl group are broken during the rate-limiting step of the reaction, a kinetic isotope effect will be observed, altering the degradation rate compared to the non-deuterated DNOC. This provides insight into whether the methyl group is involved in the primary photochemical transformation.

In many natural waters, indirect photodegradation is the dominant loss process for pollutants. nih.govrsc.org This pathway is mediated by photosensitizers, such as dissolved organic matter (DOM), nitrate (B79036), and nitrite, which absorb sunlight and produce a suite of highly reactive intermediates (photochemically produced reactive intermediates or PPRIs). nih.govnih.gov These include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and excited triplet states of DOM (³DOM*). nih.gov

Hydroxyl Radical (•OH): The •OH radical is a powerful, non-selective oxidant. It is formed from the photolysis of nitrate and nitrite and can react rapidly with dinitrophenols. unito.itacs.org The presence of nitrate has been shown to significantly accelerate the photodegradation of various nitrophenols. acs.org

Dissolved Organic Matter (DOM): DOM acts as a primary photosensitizer in surface waters, absorbing sunlight to generate PPRIs that degrade contaminants. rsc.orgnih.gov Studies have shown that DOM-mediated indirect photolysis contributes significantly to the degradation of many pesticides and pharmaceuticals. rsc.orgnih.gov

Carbonate Radicals (CO₃•⁻): In waters with high bicarbonate concentrations, the reaction of •OH with bicarbonate can form the carbonate radical, which is a more selective oxidant and can play an important role in the degradation of electron-rich compounds like phenols. frontiersin.org

The use of this compound as a tracer helps to distinguish these abiotic degradation pathways from biodegradation by providing a compound that is subject to the same suite of reactions but can be tracked separately from its unlabeled analogue.

The kinetic isotope effect (KIE) is the ratio of the reaction rate constant of a light isotopologue (kL) to that of a heavy isotopologue (kH), KIE = kL/kH. wikipedia.org When a C-H bond is replaced by a stronger C-D bond, the KIE is typically greater than 1 (a "normal" isotope effect) if that bond is broken in the reaction's rate-determining step. wikipedia.org

In photolytic reactions, the KIE can provide mechanistic details. For example, a study on the reaction of phenols with triplet-state ketones (a model for indirect photodegradation) found a deuterium isotope effect (kH/kD) of 1.5 for the abstraction of the phenolic hydrogen, confirming this step as part of the mechanism. scielo.brscielo.br In contrast, a study on the oxidative half-reaction of phenol hydroxylase found no KIE for deuterated phenol, indicating that C-H bond cleavage was not the rate-limiting step in that particular enzymatic reaction. nih.gov The magnitude of the KIE for the photodegradation of this compound can therefore clarify whether the cleavage of a C-D bond on the methyl group is a critical step in the photolytic pathway.

Table 2: Examples of Kinetic Isotope Effects (KIE) in Phenol Transformation Reactions This table provides KIE values for reactions involving phenols, demonstrating how deuteration can affect reaction rates and provide mechanistic clues.

| Reactant(s) | Reaction Type | KIE (kH/kD) | Significance | Reference |

| 4-Methoxyphenol + 1,2-Aceanthrylenedione triplet | Hydrogen Abstraction | 1.5 | Indicates O-H bond stretching in the transition state. | scielo.br |

| Nitrobenzene (deuterated aryl ring) | in vivo meta-hydroxylation | 1.3 - 1.75 | Suggests a direct hydroxylation pathway, not via an arene oxide intermediate. | nih.gov |

| Resorcinol + Phenol Hydroxylase | Enzymatic Hydroxylation | 1.7 - 3.7 | C-H bond cleavage is part of the rate-limiting step. | nih.gov |

| Phenol + Phenol Hydroxylase | Enzymatic Oxidation | No effect | C-H bond cleavage is not rate-limiting. | nih.gov |

Hydrolytic and Chemical Transformation Pathways (where isotopic labeling provides insight)

Hydrolysis is a chemical transformation process in which a molecule is cleaved by reaction with water. For dinitrophenols, hydrolysis is generally not considered a major degradation pathway under typical environmental pH conditions. However, isotopic labeling with deuterium can be instrumental in studying the mechanisms of other chemical transformations.

For example, studies on the hydrolysis of 4-nitrophenyl β-D-glucopyranoside showed an inverse solvent kinetic isotope effect (kH/kD < 1) in acidic conditions, which helped confirm a mechanism involving the pre-equilibrium protonation of the substrate. chemrxiv.orgchemrxiv.org Similarly, solvent deuterium isotope effects in the range of 1.5-2.2 were observed for the lipase-catalyzed hydrolysis of p-nitrophenyl esters, providing evidence for a proton transfer mechanism. nih.gov

For this compound, tracking the fate of the deuterium atoms on the methyl group during chemical reactions (e.g., oxidation by chemical oxidants like permanganate (B83412) or ozone) can reveal whether the methyl group is the site of initial attack. If the deuterium is retained in the product, it suggests the reaction occurred elsewhere on the molecule, such as the aromatic ring or a nitro group. Conversely, the loss of deuterium would implicate the methyl group as a reactive site.

Transport and Mobility Studies in Environmental Compartments

Understanding the transport and mobility of contaminants in soil and water is crucial for predicting their environmental impact and designing remediation strategies. Isotopically labeled tracers are ideal for this purpose because their transport behavior (advection, dispersion, and sorption) is virtually identical to their unlabeled counterparts, but they can be measured independently. iaea.orgufz.de

Deuterated water (D₂O) is often used as a conservative tracer to track water movement through soil and aquifers. researchgate.net Similarly, this compound can be used as a tracer to specifically track the fate of DNOC. In a field study, a pulse of the deuterated compound can be injected into an aquifer along with the contaminant. By monitoring the concentrations of both the labeled and unlabeled forms downgradient, researchers can precisely distinguish between concentration decreases due to physical processes (dilution and dispersion, as tracked by the deuterated standard) and those due to degradation (the additional loss of the unlabeled contaminant).

Studies investigating the sorption of the non-deuterated DNOC have found that it binds to clay minerals in soil and its sorption is pH-dependent. researchgate.net Deuterium NMR spectroscopy has also been used to show the ordering of deuterated aromatic molecules like toluene (B28343) on clay surfaces, providing insight into sorption mechanisms at a molecular level. researchgate.net Using this compound in transport studies would allow for a highly accurate assessment of retardation and degradation rates in complex environmental systems.

Sorption and Desorption Dynamics

Sorption to soil and sediment particles is a critical process governing the mobility and bioavailability of contaminants like DNOC. Studies utilizing this compound as a tracer can precisely quantify the extent of sorption and desorption without the confounding effects of simultaneous degradation. In such studies, the tracer is introduced into a soil-water slurry, and its partitioning between the solid and aqueous phases is measured over time.

Research on the parent compound, DNOC, shows that its adsorption is highly dependent on soil properties. Key findings indicate:

Effect of pH: Adsorption of DNOC increases significantly as pH decreases. researchgate.netcambridge.org As a weak acid, DNOC is predominantly in its neutral, more readily sorbed form at pH values below its pKa of ~4.4. researchgate.net At the neutral to alkaline pH typical of many soils (pH 6-8), the compound is mostly in its anionic form, which is more mobile. canada.cainchem.org

Influence of Soil Composition: Sorption is stronger in soils with higher organic carbon and clay content. cdc.gov Conversely, in calcareous soils with low organic matter, adsorption is low, leading to higher potential for leaching. cdc.gov

Cation Effects: The type of exchangeable cations on clay surfaces also plays a role. Weakly hydrated cations like K+ enhance sorption compared to more strongly hydrated cations like Na+ or Ca2+, as they allow for more direct interaction between the nitro groups of the DNOC molecule and the clay surface. cambridge.orgresearchgate.net

The use of a deuterated tracer is particularly valuable because non-degradative processes like sorption are generally understood to cause insignificant isotopic fractionation. acs.orgcopernicus.orgresearchgate.net This means the ratio of the tracer to the parent compound remains constant in both the sorbed and dissolved phases, allowing researchers to isolate and accurately measure sorption dynamics.

| Soil/Sorbent Material | Sorption Coefficient (Koc, L/kg) | pH | Reference |

| Various Soils (estimated range) | 224 - 589 | Not Specified | cdc.gov |

| Smectite Clay (K-SWy-2) | 37,000 (Kd) | Not Specified | acs.org |

| Calcareous Soil (low organic C) | Low Adsorption | >7 | cdc.gov |

Volatilization Studies with Deuterated Tracers

Volatilization is the process by which a substance transitions from a solid or liquid phase into a gaseous phase, allowing it to be transported in the atmosphere. For pesticides, this can be a significant pathway for off-site movement. The parent compound, DNOC, is generally considered to have low to moderate volatility. herts.ac.ukherts.ac.uk Its vapor pressure is low, and as it exists primarily in its ionized (salt) form in neutral pH environments, it is not expected to volatilize significantly from moist soils or water surfaces. canada.cacanada.ca

Deuterated tracers like this compound are exceptionally useful in quantifying such processes, even when they occur at low rates. By adding the deuterated standard to an experimental system (e.g., a soil microcosm), its loss to the gas phase can be measured with high sensitivity. This approach helps to accurately determine the volatilization flux and differentiate it from losses due to degradation or leaching. The use of deuterated standards is a common practice to improve the analytical reliability when measuring semi-volatile organic compounds in environmental samples. epa.gov It is important to note that physical processes like volatilization can cause isotopic fractionation, a factor that must be accounted for in subsequent modeling and data interpretation. copernicus.orgmdpi.com

| Property | Value | Temperature (°C) | Reference |

| Vapor Pressure | 1.6 x 10⁻² Pa | 25 | canada.cainchem.org |

| Water Solubility | 6,940 mg/L | 20 (at pH 7) | inchem.org |

Environmental Modeling and Prediction with Isotopic Data

Data generated from tracer studies with this compound are invaluable for developing and calibrating environmental fate and transport models. These models are mathematical representations of the physical, chemical, and biological processes that govern a contaminant's behavior in the environment. By providing precise measurements of process rates (e.g., degradation half-life, sorption coefficients), isotopic data help to reduce the uncertainty inherent in these models. copernicus.orguky.edu

When a model is calibrated with data from tracer studies, its predictive power is significantly enhanced. For instance, a hydrological model could use the transport data from the deuterated tracer to more accurately simulate how DNOC might move from a treated field into an adjacent stream. researchgate.netconfex.com This integration of stable isotope data into the model architecture helps to test the model's underlying assumptions and improve the numerical representation of key processes. uky.eduuni-freiburg.de

Integrating Isotopic Fractionation into Environmental Fate Models

One of the most powerful applications of using a deuterated tracer is the ability to study isotopic fractionation. During many transformation processes, particularly biodegradation, molecules containing lighter isotopes (like ¹H) tend to react slightly faster than those with heavier isotopes (like ²H, deuterium). mdpi.com This is known as the kinetic isotope effect. As a result, the remaining, untransformed pool of the compound becomes progressively enriched in the heavier isotope.

This change in isotopic ratio can be mathematically described by the Rayleigh equation , which relates the extent of transformation to the change in the isotopic composition of the residual compound. usgs.govacs.orgnumberanalytics.com The basic form of the equation is:

R/R₀ = f^((α-1))

Where:

R is the isotope ratio of the reactant at a given time.

R₀ is the initial isotope ratio of the reactant.

f is the fraction of the reactant remaining.

α (alpha) is the fractionation factor, a constant that describes the extent of isotopic separation for a specific reaction.

By measuring the change in the isotopic ratio of this compound relative to its unlabeled counterpart, researchers can calculate the extent of degradation that has occurred. This method is powerful because it is independent of concentration changes caused by non-degradative processes like sorption or dilution. copernicus.orgmdpi.com

While the Rayleigh equation is fundamental, its application in complex environmental settings can be limited because it assumes a closed, well-mixed system with a single reaction. acs.org More sophisticated reactive transport models have been developed to extend these principles to open, heterogeneous systems where multiple processes like dispersion, advection, and competing degradation pathways occur simultaneously. acs.orgnih.govscispace.com These advanced models incorporate isotopic fractionation data to provide a more robust and accurate prediction of contaminant fate. copernicus.org

| Parameter | Symbol | Description | Application in Modeling |

| Isotope Ratio | R (e.g., D/H) | The ratio of the heavy isotope to the light isotope in a sample. | Measured value used to track changes over time. |

| Fractionation Factor | α | The ratio of reaction rates for the light and heavy isotopologues (k_light / k_heavy). | A key input parameter for the Rayleigh equation, specific to a given transformation process. |

| Enrichment Factor | ε (epsilon) | A value derived from the fractionation factor (ε = α - 1), often expressed in per mil (‰). | Used to quantify the magnitude of isotope fractionation; a larger ε indicates greater separation. |

| Fraction Remaining | f | The proportion of the initial compound that has not yet been transformed. | Can be calculated from isotopic data using the Rayleigh equation to determine the extent of degradation. |

Mechanistic Investigations of Reactions Involving 4,6 Dinitro 2 Methyl D3 Phenol

Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D), as the mass is effectively doubled. wikipedia.orgunam.mx The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

Primary and Secondary Isotope Effects on Reaction Rates

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. unam.mx For reactions involving the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium (C-D) leads to a significant decrease in the reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and thus requires more energy to be broken. unam.mx Typical primary KIEs for C-H/C-D bond cleavage range from 6 to 10. wikipedia.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgunam.mx These effects are generally much smaller than PKIEs, with secondary deuterium isotope effects often being around 1.4 per deuterium atom. wikipedia.org SKIEs can provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. For instance, they are instrumental in distinguishing between SN1 and SN2 reaction mechanisms. wikipedia.org

Identifying Rate-Determining Steps and Bond Cleavage Events

The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-determining step of a reaction. A large primary KIE strongly suggests that the bond to the labeled isotope is being broken in the slowest step of the reaction. For example, in proton transfer reactions, a significant KIE points to the proton transfer itself as the rate-limiting event. rsc.org

By strategically placing the deuterium label at different positions in a molecule like 4,6-Dinitro-2-methyl-d3-phenol, chemists can pinpoint which specific bonds are undergoing cleavage during the reaction. The presence or absence of a significant KIE upon deuteration of the methyl group, for instance, can reveal whether a C-H bond in the methyl group is broken in the rate-determining step.

Deuterium Labeling for Tracing Molecular Rearrangements

Deuterium labeling is an indispensable technique for tracing the fate of atoms and functional groups during molecular rearrangements. By replacing specific hydrogen atoms with deuterium in this compound, the movement of the deuterated methyl group or other parts of the molecule can be followed throughout a reaction sequence.

The analysis of the products of a reaction involving a deuterated starting material can reveal whether a particular group has shifted its position within the molecule. Techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the location of the deuterium atom in the final product, thereby providing a clear picture of the rearrangement pathway. nih.govacs.org

Spectroscopic Investigations of Reaction Intermediates (where deuterium influences spectral features)

Spectroscopic methods are crucial for detecting and characterizing transient species that are formed during a chemical reaction. The presence of deuterium in a molecule like this compound can influence its spectral properties, aiding in the identification and study of reaction intermediates.

Vibrational Spectroscopy (IR, Raman) for Deuterated Species

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the bonds involving the isotope. Specifically, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond due to the increased mass of deuterium.

This isotopic shift is a powerful tool for assigning specific vibrational bands in the spectra of complex molecules and reaction intermediates. researchgate.net By comparing the IR or Raman spectrum of a reaction mixture containing the deuterated reactant with that of the non-deuterated one, new bands corresponding to deuterated intermediates can be identified. For example, the C=O stretching frequency in related compounds is known to be influenced by factors such as conjugation and hydrogen bonding, and deuterium substitution can provide further insights into these interactions. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for C-H | Expected Wavenumber Range (cm⁻¹) for C-D |

| C-H Stretch | 3000 - 2850 | ~2200 - 2100 |

| C-H Bend | 1470 - 1350 | Lower frequency shift |

Theoretical and Computational Studies of 4,6 Dinitro 2 Methyl D3 Phenol

Quantum Chemical Calculations for Deuterated Phenols

Quantum chemical calculations offer profound insights into the molecular-level properties of deuterated phenols, including 4,6-Dinitro-2-methyl-d3-phenol. These computational methods are essential for understanding how isotopic substitution influences the electronic and vibrational characteristics of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the geometry and electronic properties of nitrophenolic compounds due to its excellent balance of computational cost and accuracy. researchgate.net For analogs like 2,4-dinitrophenol (B41442), DFT calculations, particularly using the B3LYP hybrid functional, have been shown to accurately reproduce molecular structures, especially the strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. researchgate.net

The choice of basis set is critical for obtaining reliable results. Studies on related aromatic compounds have demonstrated that combining the B3LYP method with Pople-style basis sets such as 6-311++G(d,p) provides accurate predictions for isotopic fractionation factors. acs.org For the electrochemical reduction of 2,4-dinitrophenol, calculations using B3LYP with 6-31++g(d) and 6-31++g(d,p) basis sets have yielded results consistent with experimental voltammetry data. researchgate.net The substitution of hydrogen with deuterium (B1214612) in the methyl group of this compound is expected to have subtle but computable effects on the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be modeled using these established DFT methods.

Table 1: DFT Methodologies Applied to Nitrophenol Analogs

| Compound Studied | DFT Functional | Basis Set | Property Investigated |

|---|---|---|---|

| Aromatic Molecules | B3LYP | 6-311++G(d,p) | ²H/¹H Equilibrium Isotopic Fractionation. acs.org |

| 2,4-Dinitrophenol | B3LYP | 6-31G(d), 6-311G(df,p) | Molecular Geometry and Vibrational Frequencies. researchgate.net |

| 2,4-Dinitrophenol | B3LYP | 6-31++g(d), 6-31++g(d,p) | Electrochemical Reduction Potentials. researchgate.net |

Computational methods are invaluable for predicting and interpreting the vibrational spectra (FT-IR and FT-Raman) of complex molecules. For the parent compound 2,4-dinitrophenol, DFT calculations at the B3LYP/6-31G(d) level have been successfully used to assign experimental vibrational bands to specific normal modes. researchgate.net

The introduction of deuterium in the methyl group (a C-d3 group) in this compound will cause predictable shifts in its vibrational spectrum compared to the non-deuterated isotopologue. The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. These isotopic shifts can be accurately predicted using harmonic vibrational frequency calculations within the DFT framework. Such calculations can aid in the precise identification and quantification of this deuterated standard in complex mixtures. Studies on other deuterated compounds confirm that mass spectrometric fragmentation patterns and NMR spectra also show distinct, predictable differences from their non-deuterated analogs, which can be validated through computational modeling.

Molecular Dynamics Simulations to Understand Environmental Interactions